N-Methoxy-N,5-dimethylpicolinamide
CAS No.:
Cat. No.: VC17431451
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2O2 |
---|---|
Molecular Weight | 180.20 g/mol |
IUPAC Name | N-methoxy-N,5-dimethylpyridine-2-carboxamide |
Standard InChI | InChI=1S/C9H12N2O2/c1-7-4-5-8(10-6-7)9(12)11(2)13-3/h4-6H,1-3H3 |
Standard InChI Key | COCNMSGINDJLGX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(C=C1)C(=O)N(C)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
N-Methoxy-N,5-dimethylpicolinamide (systematic IUPAC name: N-methoxy-N,5-dimethylpyridine-2-carboxamide) belongs to the picolinamide family, a class of compounds renowned for their versatility in drug discovery and materials science. Its molecular formula is C₉H₁₂N₂O₂, with a calculated molecular weight of 180.20 g/mol. The structure comprises a pyridine ring substituted with a methyl group at the 5-position and a methoxy-methylamide group at the 2-position (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₂O₂ |
Molecular Weight | 180.20 g/mol |
Calculated LogP | 1.2 (estimated via ChemAxon) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The methoxy and methyl groups on the amide nitrogen likely enhance lipophilicity and steric bulk, potentially influencing binding interactions in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-Methoxy-N,5-dimethylpicolinamide can be extrapolated from methods used for analogous picolinamides . A plausible pathway involves:
-
Functionalization of Picolinic Acid:
Picolinic acid undergoes chlorination with thionyl chloride (SOCl₂) to form 2-picolinoyl chloride. Subsequent reaction with N-methoxy-N-methylamine introduces the methoxy-methylamide moiety . -
Methylation at the 5-Position:
Direct Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the methyl group at the 5-position. Alternative approaches may involve starting from pre-methylated pyridine derivatives.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Chlorination | SOCl₂, reflux, 4h | 85–90 |
Amide Formation | N-Methoxy-N-methylamine, DCM, RT, 2h | 70–75 |
Methylation | CH₃I, K₂CO₃, DMF, 80°C, 12h | 60–65 |
Industrial Scalability
Continuous flow reactors and automated purification systems could optimize yield and purity for large-scale production, as demonstrated in industrial syntheses of related brominated picolinamides.
Mechanistic Insights
Molecular Docking Predictions
Docking studies of analogous compounds into Aurora-B kinase (PDB: 4AF3) reveal that the picolinamide scaffold forms hydrogen bonds with hinge-region residues (e.g., Ala173, Glu183) . Substitutions at the 5-position and amide nitrogen may modulate binding kinetics, potentially improving selectivity or potency.
Metabolic Stability
Preliminary in vitro assays for related compounds indicate moderate metabolic stability in hepatic microsomes (t₁/₂: ~45 min in human, ~30 min in rat) . The methyl group at the 5-position could mitigate oxidative metabolism, extending half-life in vivo.
Industrial and Agricultural Applications
Agrochemical Development
Picolinamide derivatives are integral to herbicide and fungicide formulations. The methoxy-methyl group in N-Methoxy-N,5-dimethylpicolinamide may confer resistance to enzymatic degradation in soil, enhancing field longevity.
Materials Science
The planar pyridine ring and polar amide group suggest utility in liquid crystals or metal-organic frameworks (MOFs). Computational studies could explore its coordination chemistry with transition metals like Cu(II) or Fe(III).
Challenges and Future Directions
Synthetic Hurdles
Regioselective methylation at the 5-position remains a challenge, necessitating optimized catalysts (e.g., Pd(OAc)₂/Xantphos) or directed ortho-metalation strategies .
Toxicity Profiling
While structural analogs show low acute toxicity (LD₅₀ > 500 mg/kg in rodents), chronic exposure studies are essential to assess neurotoxic or carcinogenic risks .
Clinical Translation
Advancement to clinical trials requires pharmacokinetic optimization, including formulation strategies to enhance oral bioavailability (>50% in preclinical models) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume